molecular formula C26H23FN4O3 B2477336 Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251613-54-3

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2477336
CAS RN: 1251613-54-3
M. Wt: 458.493
InChI Key: CSYJPPCOIXGSKC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H23FN4O3 and its molecular weight is 458.493. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Comparison

Research on structurally related compounds reveals insights into the crystal structure and Hirshfeld surface analysis. For instance, a study on the hydrochloride salt of a similar compound demonstrates the significance of fluorinated analogues in molecular structural comparisons (Ullah & Stoeckli-Evans, 2021).

2. Synthesis and Antimicrobial Study

Synthesis of fluoroquinolone-based compounds, including those structurally similar to the specified compound, has been investigated for their antimicrobial properties. Such studies provide valuable information on the potential of these compounds in addressing microbial resistance (Patel & Patel, 2010).

3. Development of Piperazine Substituted Quinolones

Research into the synthesis of piperazine substituted quinolones, including compounds with similar structural frameworks, highlights the process of developing new derivatives with potential therapeutic applications (Fathalla & Pazdera, 2017).

4. Catalyzed Synthesis of Related Drugs

Studies on the catalyzed synthesis of drugs, such as Flunarizine, which share structural similarities, offer insights into the manufacturing and industrial production of related compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

5. Antitumor Activity Assessment

Some quinazolinone derivatives, similar in structure, have been synthesized and evaluated for their antitumor activity, providing insights into potential cancer therapeutic applications (Cao et al., 2005).

properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c1-34-25(33)18-7-12-22-23(17-18)28-26(31(24(22)32)21-5-3-2-4-6-21)30-15-13-29(14-16-30)20-10-8-19(27)9-11-20/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYJPPCOIXGSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.